2-[[4-[Benzyl(ethyl)amino]piperidin-1-yl]methyl]-4-bromophenol;oxalic acid
Description
2-[[4-[Benzyl(ethyl)amino]piperidin-1-yl]methyl]-4-bromophenol;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, a bromophenol moiety, and an oxalic acid component, making it a versatile molecule for various chemical reactions and applications.
Properties
Molecular Formula |
C23H29BrN2O5 |
|---|---|
Molecular Weight |
493.4 g/mol |
IUPAC Name |
2-[[4-[benzyl(ethyl)amino]piperidin-1-yl]methyl]-4-bromophenol;oxalic acid |
InChI |
InChI=1S/C21H27BrN2O.C2H2O4/c1-2-24(15-17-6-4-3-5-7-17)20-10-12-23(13-11-20)16-18-14-19(22)8-9-21(18)25;3-1(4)2(5)6/h3-9,14,20,25H,2,10-13,15-16H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
ZXCVEHRYSFGRQC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2CCN(CC2)CC3=C(C=CC(=C3)Br)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-[Benzyl(ethyl)amino]piperidin-1-yl]methyl]-4-bromophenol typically involves multiple steps, including the formation of the piperidine ring, the introduction of the benzyl(ethyl)amino group, and the bromination of the phenol ring. Common synthetic routes may include:
Formation of Piperidine Ring: Starting from a suitable precursor, the piperidine ring is formed through cyclization reactions.
Introduction of Benzyl(ethyl)amino Group: This step involves the alkylation of the piperidine ring with benzyl and ethyl groups.
Bromination of Phenol Ring: The phenol ring is brominated using bromine or other brominating agents under controlled conditions.
Oxalic Acid Addition: The final step involves the addition of oxalic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[[4-[Benzyl(ethyl)amino]piperidin-1-yl]methyl]-4-bromophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the phenol ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring.
Scientific Research Applications
2-[[4-[Benzyl(ethyl)amino]piperidin-1-yl]methyl]-4-bromophenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[[4-[Benzyl(ethyl)amino]piperidin-1-yl]methyl]-4-bromophenol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[[4-[Benzyl(methyl)amino]piperidin-1-yl]methyl]-4-bromophenol
- 2-[[4-[Benzyl(ethyl)amino]piperidin-1-yl]methyl]-4-chlorophenol
- 2-[[4-[Benzyl(ethyl)amino]piperidin-1-yl]methyl]-4-fluorophenol
Uniqueness
2-[[4-[Benzyl(ethyl)amino]piperidin-1-yl]methyl]-4-bromophenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
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